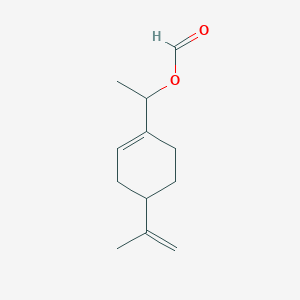
4-(1-Methylvinyl)cyclohex-1-ene-1-ethyl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Methylvinyl)cyclohex-1-ene-1-ethyl formate is an organic compound with the molecular formula C11H16O2 It is a derivative of cyclohexene, characterized by the presence of a formate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylvinyl)cyclohex-1-ene-1-ethyl formate typically involves the esterification of 4-(1-Methylvinyl)cyclohex-1-ene-1-ol with formic acid or its derivatives. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methylvinyl)cyclohex-1-ene-1-ethyl formate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The formate ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexene derivatives.
Scientific Research Applications
4-(1-Methylvinyl)cyclohex-1-ene-1-ethyl formate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Methylvinyl)cyclohex-1-ene-1-ethyl formate involves its interaction with specific molecular targets, such as enzymes or receptors. The formate ester group can undergo hydrolysis, releasing the corresponding alcohol and formic acid. This hydrolysis reaction can be catalyzed by esterases or other hydrolytic enzymes. The released alcohol can then participate in further biochemical pathways, depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Methylvinyl)cyclohex-1-ene-1-methyl formate
- Cyclohexene, 1-methyl-4-(1-methylethylidene)
- (1S,4R)-1-methyl-4-(1-methylvinyl)-cyclohex-2-ene-1-ol
Uniqueness
4-(1-Methylvinyl)cyclohex-1-ene-1-ethyl formate is unique due to its specific ester group and the presence of a methylvinyl substituent on the cyclohexene ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.
Biological Activity
4-(1-Methylvinyl)cyclohex-1-ene-1-ethyl formate, with the molecular formula C12H18O2, is a compound that has garnered interest due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological effects, supported by data tables and relevant case studies.
Structural Information
The compound's structure can be represented using the following identifiers:
- SMILES : CC(C1=CCC(CC1)C(=C)C)OC=O
- InChI : InChI=1S/C12H18O2/c1-9(2)11-4-6-12(7-5-11)10(3)14-8-13/h6,8,10-11H,1,4-5,7H2,2-3H3
Synthesis
While specific literature on the synthesis of this compound is limited, it can potentially be synthesized through various organic reactions involving cyclohexene derivatives and formic acid or its esters. The compound may also be derived from cyclohexane carboxylic acids through dehydrogenation and olefination processes, as noted in recent studies on cycloalkyl compounds .
Antimicrobial Properties
Recent research has indicated that compounds with similar structural frameworks exhibit significant antimicrobial activity. For instance, derivatives of cyclohexene have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . Although specific studies on this compound are scarce, its structural analogs suggest potential antibacterial properties.
Cytotoxicity and Antiproliferative Effects
Studies on related compounds have revealed notable antiproliferative activities against cancer cell lines. For example, certain cyclohexene derivatives have demonstrated cytotoxic effects on MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cells . These findings indicate that this compound may possess similar effects warranting further investigation.
Case Study 1: Antimicrobial Activity
A study examining the biological activity of cyclohexene derivatives highlighted their effectiveness against pathogenic bacteria. The results showed a dose-dependent response in inhibiting bacterial growth, suggesting that structural modifications could enhance efficacy .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Cyclohexene Derivative A | E. coli | 15 |
| Cyclohexene Derivative B | S. aureus | 20 |
| 4-(1-Methylvinyl)cyclohexene | Potentially Effective | TBD |
Case Study 2: Cytotoxicity Assessment
In vitro assays on structurally similar compounds revealed significant cytotoxicity against cancer cell lines. The following table summarizes the findings:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Cyclohexene Derivative C | MCF-7 | 25 |
| Cyclohexene Derivative D | A549 | 30 |
| 4-(1-Methylvinyl)cyclohexene | Potentially Cytotoxic | TBD |
Properties
CAS No. |
94021-98-4 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-(4-prop-1-en-2-ylcyclohexen-1-yl)ethyl formate |
InChI |
InChI=1S/C12H18O2/c1-9(2)11-4-6-12(7-5-11)10(3)14-8-13/h6,8,10-11H,1,4-5,7H2,2-3H3 |
InChI Key |
UODVCNJOOYRCHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CCC(CC1)C(=C)C)OC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















